molecular formula C13H12N2O B1266236 2-Aminobenzanilide CAS No. 4424-17-3

2-Aminobenzanilide

Cat. No.: B1266236
CAS No.: 4424-17-3
M. Wt: 212.25 g/mol
InChI Key: FDPVTENMNDHFNK-UHFFFAOYSA-N
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Description

It is a neutral and stable compound widely used as a fluorescent tag in glycan analysis . The compound is known for its versatility in various chemical reactions and its applications in scientific research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Aminobenzanilide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction is crucial as it influences gene expression by altering the chromatin structure. The compound acts as a chelating agent for zinc ions in the active site of HDACs, thereby inhibiting their activity. This inhibition can lead to changes in gene expression patterns, making this compound a potential candidate for therapeutic applications in diseases where HDAC activity is dysregulated .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, for instance, the compound has been shown to induce cell cycle arrest and apoptosis. This is primarily due to its ability to inhibit HDACs, leading to the accumulation of acetylated histones and the activation of pro-apoptotic genes. Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in cell differentiation and proliferation. In muscle cells, it promotes differentiation by activating muscle-specific biomarkers such as myogenin and caveolin-3 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, as mentioned earlier. The compound binds to the zinc ion in the active site of HDACs, preventing the deacetylation of histone proteins. This results in an open chromatin structure, allowing for the transcription of genes that are otherwise repressed. Additionally, this compound has been found to interact with other biomolecules, such as transcription factors and co-repressors, further modulating gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its inhibitory effects on HDACs. Long-term studies have shown that continuous exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects while effectively inhibiting HDAC activity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with other biomolecules and its potential to disrupt normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of HDAC activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters. Once inside the cell, this compound can bind to proteins such as albumin, influencing its distribution and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with HDACs and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. Additionally, the compound may also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can exert additional effects on cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzanilide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Aminobenzamide
  • 2-Aminobenzophenone
  • 2-Aminobenzoic acid

Comparison: 2-Aminobenzanilide is unique due to its stability and versatility in various chemical reactions. Unlike 2-Aminobenzamide, which is primarily used as a reagent, this compound finds applications in both research and industrial settings. Compared to 2-Aminobenzophenone, this compound is more stable and easier to handle. Its fluorescent properties make it particularly valuable in glycan analysis, setting it apart from other similar compounds .

Properties

IUPAC Name

2-amino-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPVTENMNDHFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196076
Record name Benzamide, 2-amino-N-phenyl-
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-17-3
Record name 2-Amino-N-phenylbenzamide
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Record name Benzamide, 2-amino-N-phenyl-
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Record name 2-Aminobenzanilide
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Record name Benzamide, 2-amino-N-phenyl-
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Record name 2-aminobenzanilide
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Synthesis routes and methods I

Procedure details

9.6 g (0.4 mol) Magnesium, 0.1 g iodine and 180 ml anhydrous (sodium dried) diethyl ether were placed in a 2 liter flask equipped with magnetic stirrer, condenser, dropping funnel containing 62.4 g (0.4 mol) ethyl iodide and drying (CaCl2) tubes. The ethyl iodide was added dropwise slowly until the reaction started. The magnetic stirrer was then started and the remaining ethyl iodide added over a period of about 3/4 hr. It was not found necessary to apply external cooling. Stirring was continued for a further 1/2 hr at ambient temperature to ensure completion of reaction. To the resulting solution 18.6 g (0.2 mol) of aniline were added dropwise over a period of about 1/2 hr. and stirring was again continued at ambient temperature for a further 1/2 hr. To this mixture 15.1 g (0.1 mol) methyl 2-aminobenzoate were added dropwise over a period of about 1/2 hr. The reaction mixture became relatively viscous (a quantity e.g. 80 ml anhydrous diethyl ether can be added to this mixture and the stirring can be supplemented by manual agitation). Stirring, or manual agitation, was continued for about one hour. A saturated aqueous solution of ammonium chloride was then added to quench the reaction, about 300 to 350 ml is usually adequate. This mixture was thoroughly stirred and the aqueous and organic phases were separated. The aqueous phase was washed with fresh diethyl ether (ca 100 ml.) and the ethereal solutions were combined, washed with water and dried over anhydrous magnesium sulphate. The intermediate, 2-amino-N-phenylbenzamide was isolated by evaporating off the ether solvent. This crude 2-amino-N-phenylbenzamide (21 g; 0.1 mol; 99% theory based on methyl 2-aminobenzoate) had a melting point of 95° C. 10.6 g (0.05 mol) of the 2-amino-N-phenylbenzamide and 7.46 g (0.05 mol) of 4-dimethylaminobenzaldehyde were heated under reflux in 100 ml ethanol for 5 hrs. The reaction mixture was allowed to cool and the product slowly crystallised out. The crystals were filtered off to give 13 g (0.038 mol; 76% theory) of a pale yellow solid. The title compound, recrystyallised from methanol, had a melting point of 195° C. The IR and NMR spectra of this purified product were taken, as described above. The compound was also imaged onto CF paper to give an intense yellow-gold colour. The UV-visible reflectance spectrum of this colouration was measured. The results of spectral analysis were as follows:
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
15.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 2-nitro-N-phenylbenzamide (5 g; 20.7 mmol; 1 equiv.) in MeOH (65 mL) was added palladium on charcoal (550 mg) and decaborane (757 mg; 6.2 mmol; 0.3 equiv.) at room temperature. The mixture was heated at 60° C. for 6 hours, filtered over celite, washed with AcOEt and evaporated to give 2-amino-N-phenylbenzamide as brown solid (4.2 g; 96%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Isatoic anhydride (130 g) and aniline (700 ml) were heated to 140°, cooled, poured into 20 liters of water and filtered. The solid was extracted with 4 liters of 1.25N HCl and filtered. The filtrate was washed with ether, made alkaline with 2.5N NaOH and filtered. The solid was treated with ether and water to give 120 g product.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
20 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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